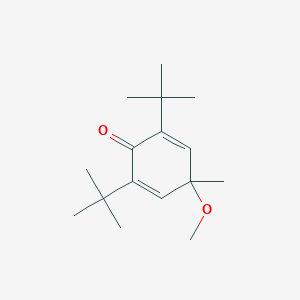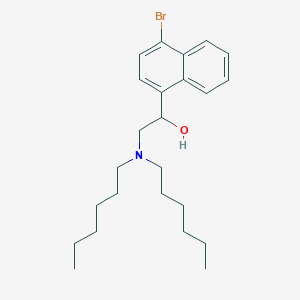![molecular formula C20H34O2 B14741057 1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol CAS No. 5649-82-1](/img/structure/B14741057.png)
1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is a complex organic compound known for its unique structure and properties. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of specific bicyclic precursors under controlled conditions. For example, the hydrogenation of tris-trans-homobenzene using a platinum oxide catalyst at room temperature can yield similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic systems.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its hydroxyl groups may form hydrogen bonds with target proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,4,7,7-Hexamethylcyclononane: Similar in structure but differs in the arrangement of methyl groups and overall conformation.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another related compound with different functional groups and reactivity.
Uniqueness
1,1’,7,7,7’,7’-Hexamethyl[2,2’-bi(bicyclo[2.2.1]heptane)]-2,2’-diol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5649-82-1 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)13-7-9-17(15,5)19(21,11-13)20(22)12-14-8-10-18(20,6)16(14,3)4/h13-14,21-22H,7-12H2,1-6H3 |
Clé InChI |
QEPAXFJCNMNDSD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)(C3(CC4CCC3(C4(C)C)C)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


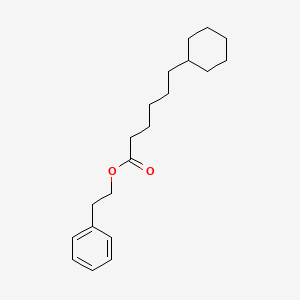
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
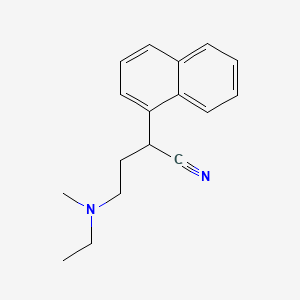
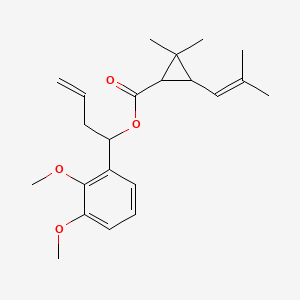
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
